N-(2-pyridin-2-ylethyl)cyclopentanamine

Description

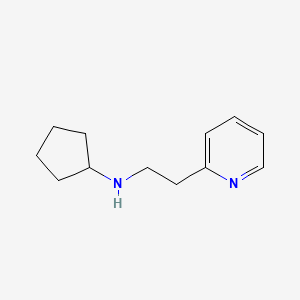

N-(2-pyridin-2-ylethyl)cyclopentanamine is a cyclopentanamine derivative featuring a pyridinylethyl group attached to the amine nitrogen.

Properties

IUPAC Name |

N-(2-pyridin-2-ylethyl)cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-6-11(5-1)14-10-8-12-7-3-4-9-13-12/h3-4,7,9,11,14H,1-2,5-6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKWBHGWLHHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Cyclopentane Ring

Compounds with methyl or ethyl substituents on the cyclopentanamine core exhibit distinct steric and electronic properties. For example:

- 3-Methyl-N-((S)-1-phenylethyl)cyclopentanamine (29a) : A single methyl group alters the molecule’s conformational flexibility compared to unsubstituted analogs .

Key Insight : Methyl/ethyl substituents modulate molecular rigidity and interaction with biological targets, as seen in calcium channel inhibitors .

Variations in the Amine Side Chain

The nature of the amine side chain significantly influences pharmacological and chemical behavior:

- N-(1-phenylethyl)cyclopentanamine (9-R/S) : The phenylethyl group confers lipophilicity, enhancing blood-brain barrier penetration. Enantiomers (R and S) show stereochemistry-dependent activity in receptor binding .

- N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine : A pyridinylmethyl group with fluorine and methoxy substituents enables use as a PET tracer for NMDA receptors, highlighting the impact of aromatic substituents on imaging applications .

phenylethyl) and solubility in polar solvents.

Pharmaceutical Derivatives with Heterocyclic Substituents

Complex cyclopentanamine derivatives are explored for therapeutic applications:

- N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide : Incorporates a fused heterocyclic system for NMDA receptor antagonism, demonstrating the role of extended aromatic systems in receptor specificity .

- N-(3-[3H]3-Methoxy Phenyl)-N′-Methylguan : Highlights the importance of methoxy groups in enhancing binding affinity for neurological targets .

Stereochemical Considerations

Enantiomers of cyclopentanamine derivatives exhibit divergent biological activities:

- (R)-(+)-N-(1-phenylethyl)cyclopentanamine (9-R) vs. (S)-(−)-isomer (9-S) : Stereochemistry influences receptor binding kinetics and metabolic stability .

Target Compound : If the pyridinylethyl side chain introduces chirality, enantiomeric resolution could be critical for applications in asymmetric synthesis or targeted drug design.

Data Tables

Table 1: Structural and Functional Comparison of Cyclopentanamine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.